
Pyridoxine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxine-d3, also known as deuterated pyridoxine, is a stable isotope-labeled form of pyridoxine, which is a form of vitamin B6. This compound is characterized by the replacement of hydrogen atoms with deuterium, a heavier isotope of hydrogen. Pyridoxine is essential for various biological functions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine-d3 involves the deuteration of pyridoxine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and isotopic purity. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to pyridoxal-d3 using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Pyridoxal-d3 can be reduced back to this compound using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyridoxal-d3
Reduction: this compound
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridoxine-d3 has a wide range of applications in scientific research, including:
Mecanismo De Acción
Pyridoxine-d3 exerts its effects through its conversion to pyridoxal 5’-phosphate, the active coenzyme form of vitamin B6. This coenzyme is involved in numerous enzymatic reactions, including:
Amino Acid Metabolism: Acts as a coenzyme for transaminases and decarboxylases, facilitating the synthesis and degradation of amino acids.
Neurotransmitter Synthesis: Involved in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).
Hemoglobin Production: Plays a role in the synthesis of heme, a component of hemoglobin.
Comparación Con Compuestos Similares
Pyridoxine-d3 is compared with other similar compounds, including:
Pyridoxine (Vitamin B6): The non-deuterated form of pyridoxine, essential for similar biological functions but lacks the isotopic labeling used in research.
Pyridoxal: An oxidized form of pyridoxine, also involved in vitamin B6 metabolism.
Pyridoxamine: Another form of vitamin B6, involved in different biochemical pathways.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved accuracy in mass spectrometry and the ability to trace metabolic pathways more precisely .
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
172.20 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3 |
Clave InChI |
LXNHXLLTXMVWPM-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


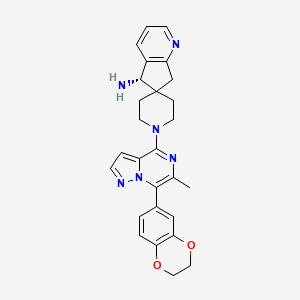
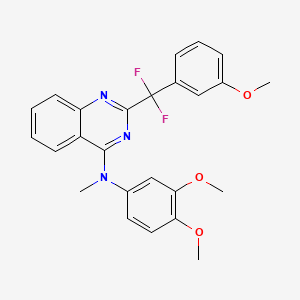
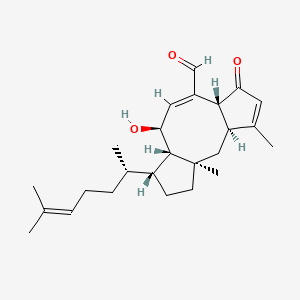
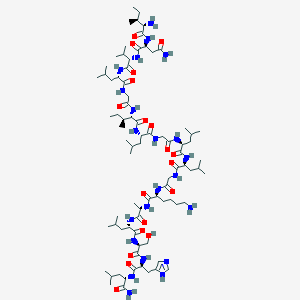
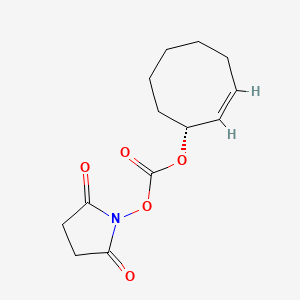


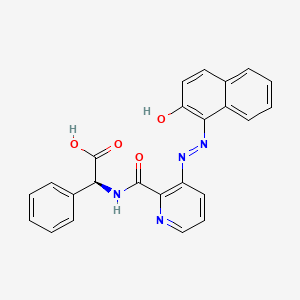
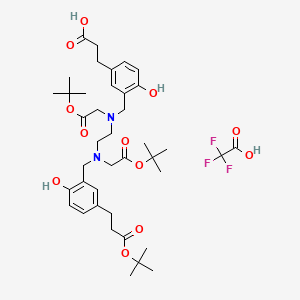
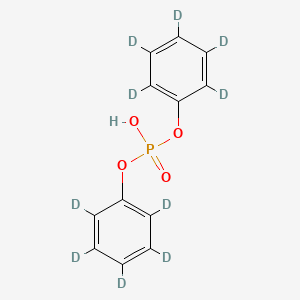
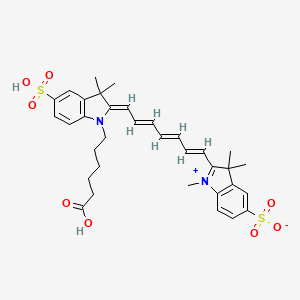
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)


